molecular formula C9H7BrClFO2 B13148748 Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate

Cat. No.: B13148748
M. Wt: 281.50 g/mol
InChI Key: SRTRWVGNWCTQOX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of methyl 2-(chloromethyl)-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-chloro-2-(chloromethyl)-6-fluorobenzoate
  • Methyl 4-fluoro-2-(chloromethyl)-6-bromobenzoate

Uniqueness

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzoate ester. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

Introduction

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its structural features, including the presence of bromine, chlorine, and fluorine substituents, contribute to its unique reactivity and biological activity. This article reviews the biological properties, mechanisms of action, and applications of this compound based on recent research findings.

Structure and Composition

  • Molecular Formula: C9H7BrClF O2
  • Molecular Weight: 267.5 g/mol
  • CAS Number: 1321613-02-8
PropertyValue
Log P (octanol-water)3.21
SolubilitySoluble in organic solvents
Melting PointNot specified

The compound exhibits favorable lipophilicity, indicated by its Log P value, which suggests good membrane permeability, potentially enhancing its bioavailability in biological systems .

This compound's biological activity is primarily attributed to its interaction with various biomolecules. The bromomethyl and chloromethyl groups can act as electrophiles, participating in nucleophilic substitution reactions with nucleophilic sites on proteins or nucleic acids. This can lead to enzyme inhibition or modification of cellular pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . The inhibition of CYP1A2 could have implications for drug-drug interactions and toxicity profiles in therapeutic applications.

Biological Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: Ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.

These findings suggest that the compound may possess anti-cancer properties, warranting further investigation into its potential as a therapeutic agent .

Synthesis and Application in Drug Development

A notable study highlighted the synthesis of this compound as a key intermediate in developing novel SGLT2 inhibitors for diabetes treatment. The compound's unique substituents were essential for enhancing the binding affinity to the target enzymes involved in glucose reabsorption .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the halogen substituents significantly impact the biological activity of related compounds. For instance, replacing bromine with iodine or fluorine alters the potency against certain cancer cell lines, underscoring the importance of halogen choice in designing effective therapeutics .

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)8-5(4-11)2-6(10)3-7(8)12/h2-3H,4H2,1H3

InChI Key

SRTRWVGNWCTQOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)CCl

Origin of Product

United States

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